Product packaging for Spiro[2.3]hexan-1-amine hydrochloride(Cat. No.:CAS No. 17202-61-8)

Spiro[2.3]hexan-1-amine hydrochloride

Cat. No.: B2656145
CAS No.: 17202-61-8
M. Wt: 133.62
InChI Key: YEQMGRRMFCLPAK-UHFFFAOYSA-N
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Description

Spiro[2.3]hexan-1-amine hydrochloride (CAS 17202-61-8) is a valuable spirocyclic amine building block in medicinal chemistry and pharmacological research. Its distinct rigid scaffold, characterized by a spirally-bound cyclopropane ring, confers significant conformational restraint. This rigidity enhances binding specificity when interacting with biological targets, making it a superior candidate compared to more flexible analogs for establishing structure-activity relationships . Research into this compound is primarily focused on its interaction with neurotransmitter receptors. Studies indicate that its unique structure allows for precise binding to GABA receptors, which are critical for modulating neuronal excitability in the central nervous system . By acting as a tool compound to modulate receptor activity, this compound provides researchers with a means to elucidate GABA receptor function and explore potential advancements in treatments for neurological conditions such as anxiety and seizure disorders . The compound has a molecular formula of C6H12ClN and a molecular weight of 133.62 g/mol . It is supplied as a solid with a melting point range of 156 to 158 °C . This product is intended for non-human research applications only. It is strictly for research use and is not approved for diagnostic, therapeutic, or veterinary use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B2656145 Spiro[2.3]hexan-1-amine hydrochloride CAS No. 17202-61-8

Properties

IUPAC Name

spiro[2.3]hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-5-4-6(5)2-1-3-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQMGRRMFCLPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-61-8
Record name spiro[2.3]hexan-1-amine hydrochloride
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Synthetic Methodologies for Spiro 2.3 Hexan 1 Amine Hydrochloride and Analogues

Retrosynthetic Analysis of the Spiro[2.3]hexane Scaffold

A retrosynthetic analysis of the spiro[2.3]hexane scaffold reveals several logical disconnections. The most common approach involves breaking the cyclopropane (B1198618) ring, which identifies a cyclobutane (B1203170) precursor as a key intermediate. Specifically, the spirocyclic core can be disconnected at the C1-C2 and C1-C3 bonds of the cyclopropane ring, leading back to a methylenecyclobutane (B73084) derivative. This precursor can then be subjected to a cyclopropanation reaction to form the target scaffold.

An alternative disconnection strategy involves the cleavage of the cyclobutane ring. This might envision a [2+2] cycloaddition reaction between a cyclopropylidene species and an appropriate alkene, although this is a less common approach in practice. The most prevalent and synthetically viable strategies consistently rely on forming the cyclopropane ring onto a pre-existing cyclobutane core. researchgate.netresearchgate.net

Established Synthetic Routes to Spiro[2.3]hexan-1-amine Hydrochloride

The established routes to this compound can be systematically broken down into three key stages: formation of the spirocyclic carbon skeleton, introduction of the amine group, and conversion to the hydrochloride salt.

The construction of the spiro[2.3]hexane core is a critical step, often leveraging the strain inherent in the system to drive synthesis. A predominant method is the cyclopropanation of an exocyclic double bond on a cyclobutane derivative. rsc.orgresearchgate.net For example, the Corey-Chaikovsky reaction, which utilizes a sulfur ylide, can be employed to convert a cyclobutanone (B123998) into a 1-oxaspiro[2.3]hexane, which can then be further manipulated. nih.gov Another approach involves the reaction of methylenecyclobutanes with reagents like dimethyldioxirane (B1199080) (DMDO) or peracids for epoxidation, leading to 1-oxaspiro[2.3]hexanes. nih.gov

More direct methods include visible-light-induced, additive-free protocols that construct the spiro[2.3]hexane scaffold from alkenes of low reactivity, offering a green chemistry approach. rsc.orgresearchgate.net Additionally, catalytic annulation of methylenecyclopropanes with 1,1-dicyanoalkenes using a Mg-Sn catalytic system has been developed to create functionalized spiro[2.3]hexane-1,1-dicarboxylates. researchgate.net

Table 1: Selected Ring-Closing Strategies for Spiro[2.3]hexane Core

Precursor Reagent/Catalyst Product Type Reference
Methylene Cyclobutane DMDO or Peracids 1-Oxaspiro[2.3]hexane nih.gov
Cyclobutanone Sulfur Ylide 1-Oxaspiro[2.3]hexane nih.gov
Low-reactivity Alkenes Visible Light Functionalized Spiro[2.3]hexane rsc.orgresearchgate.net
Methylenecyclopropane 1,1-Dicyanoalkenes / Mg-Sn catalyst Spiro[2.3]hexane-1,1-dicarboxylates researchgate.net

Once the spiro[2.3]hexane scaffold is in place, the introduction of the amine functionality is the next crucial transformation. A variety of standard organic chemistry methods can be applied. For precursors containing a carboxylic acid moiety, a modified Curtius rearrangement provides a pathway to an orthogonally protected diamine. thieme-connect.com

Other general strategies for amine synthesis are also applicable. byjus.com These include:

Reduction of Nitro Compounds: If a nitro group is present on the scaffold, it can be reduced to a primary amine using various reducing agents. libretexts.org

Reduction of Nitriles: A nitrile group can be reduced to a primary amine, for instance with lithium aluminum hydride (LiAlH₄), which also extends the carbon chain by one. libretexts.org

Reductive Amination: A ketone on the spiro[2.3]hexane ring can be converted to an amine via reductive amination, reacting the ketone with ammonia (B1221849) or an amine to form an imine, which is then reduced. libretexts.org

For instance, the synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes has been achieved through the cyclopropanation of corresponding cyclobutane derivatives, followed by functional group manipulations to yield the amine. researchgate.net

The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the free amine, acting as a base, reacts with hydrochloric acid (HCl). youtube.comoxfordreference.com The lone pair of electrons on the nitrogen atom of the amine abstracts a proton (H⁺) from HCl, forming a positively charged ammonium (B1175870) ion and a chloride anion (Cl⁻). spectroscopyonline.com

The resulting product, this compound, is an ionic salt. youtube.comreddit.com This conversion is often performed to improve the compound's crystallinity and water solubility, which facilitates purification and handling. youtube.comspectroscopyonline.com The reaction is typically carried out by treating a solution of the amine in a suitable organic solvent (e.g., ethanol, diethyl ether) with a solution of HCl. spectroscopyonline.com

Advanced and Stereoselective Synthesis

Given the chirality of Spiro[2.3]hexan-1-amine, advanced synthetic methods focus on controlling the stereochemical outcome of the reaction, producing specific enantiomers or diastereomers.

Significant progress has been made in the stereoselective synthesis of the spiro[2.3]hexane skeleton. An organocatalytic enantioselective strategy has been developed for constructing highly strained spiro[2.3]hexane skeletons from methylenecyclopropanes and α,β-unsaturated aldehydes. nih.govresearchgate.net This reaction proceeds through a cascade of a Michael addition, ring expansion, and cyclization, catalyzed by an electron-deficient difluoro-substituted secondary amine catalyst, to yield products with excellent enantioselectivity. nih.govresearchgate.net

Enzymatic resolution is another powerful tool. For example, Pseudomonas cepacia lipase (B570770) has been used to resolve a racemic spiro[2.3]hexane alcohol intermediate. nih.gov This enzymatic catalysis selectively acetylates one enantiomer, allowing for the separation of the (+)-acetate and the (-)-alcohol, which can then be individually converted to the corresponding R- and S-spiro[2.3]hexane nucleoside analogues. nih.govfigshare.com

Diastereoselective syntheses have also been reported, such as the thermally-induced intramolecular [2+2] cycloaddition of acrylamide-tethered alkylidenecyclopropanes, which produces cyclobutane-containing spiro[2.3]hexanes with high diastereoselectivity. researchgate.net

Table 2: Examples of Stereoselective Syntheses for Spiro[2.3]hexane Derivatives

Method Precursors Catalyst/Reagent Key Features Reference
Organocatalytic Cascade Methylenecyclopropanes, α,β-Unsaturated Aldehydes Difluoro-substituted secondary amine Highly enantioselective construction of the spiro core nih.govresearchgate.net
Enzymatic Resolution Racemic spiro[2.3]hexane alcohol Pseudomonas cepacia lipase Separation of enantiomers via selective acetylation nih.govfigshare.com
Intramolecular [2+2] Cycloaddition Acrylamide-tethered alkylidenecyclopropanes Thermal Highly diastereoselective formation of functionalized spiro[2.3]hexanes researchgate.net

Photoinduced and Green Chemistry Protocols

The development of synthetic routes that align with the principles of green chemistry is a paramount goal in modern organic synthesis. For spiro[2.3]hexane derivatives, photoinduced, additive-free protocols represent a significant advance in this area. rsc.org A general green protocol has been described for constructing spirocyclic scaffolds, which notably avoids the use of harmful and toxic reagents. rsc.org This method utilizes visible-light irradiation to engage alkenes of low reactivity in the formation of the spiro[2.3]hexane core. rsc.org

Key advantages of this photoinduced strategy include its mild reaction conditions, broad functional-group tolerance, operational simplicity, and demonstrated scalability. rsc.org Mechanistic investigations suggest that the crucial carbon-carbon bond formation happens almost concurrently with a light-sustained initiation process, highlighting the efficiency of the photochemical approach. rsc.org This catalyst-free method provides a more ecologically sound pathway for generating functionalized spiro[2.3]hexanes. researchgate.net

Catalytic Methodologies for Enhanced Efficiency

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of chemical transformations. In the synthesis of spiro[2.3]hexane systems, both organocatalytic and enzymatic methods have been successfully employed.

An enantioselective method for constructing strained spiro[2.3]hexanes has been developed utilizing a cascade reaction catalyzed by a combination of a chiral amine and an acid. researchgate.net This dual organocatalytic system facilitates a Michael addition/ring expansion/cyclization sequence to produce the desired spirocyclic products with high stereocontrol. researchgate.net

Biocatalysis provides an alternative route, as demonstrated in the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides. nih.gov A key step in this synthesis involves the enzymatic resolution of a racemic intermediate using Pseudomonas cepacia lipase. nih.gov This lipase-catalyzed resolution effectively separates the enantiomers, allowing for the synthesis of both R- and S-spiro[2.3]hexane nucleosides. nih.gov

Catalytic MethodTypeKey ReactionCatalystApplication
Dual OrganocatalysisOrganocatalysisMichael addition/ring expansion/cyclization cascadeChiral amine and acidEnantioselective construction of strained spiro[2.3]hexanes researchgate.net
Enzymatic ResolutionBiocatalysisKinetic resolution of a racemic alcoholPseudomonas cepacia lipaseSynthesis of enantiopure spiro[2.3]hexane carbocyclic nucleosides nih.gov

Scalable Synthetic Strategies for Gram-Scale Production

The transition from laboratory-scale synthesis to gram-scale production is a critical step for the practical application of chemical compounds. Several strategies have been developed to enable the scalable synthesis of spiro[2.3]hexane derivatives and their close analogues.

The photoinduced, additive-free approach mentioned previously is noted for its scalability, suggesting its potential for larger-scale production. rsc.org For structurally related compounds, such as (1-cyclopropyl)cyclopropylamine hydrochloride, a scalable synthesis has been demonstrated on a 900 mmol scale. nih.gov This route involves a Curtius degradation of a carboxylic acid precursor, which can be accessed in high yield from commercially available starting materials. nih.gov

Furthermore, synthetic methods for spiro[2.3]hexane-derived α-amino acids have been successfully conducted on a scale of up to 22.5 grams. citedrive.com Additionally, the multigram synthesis of 4-azaspiro[2.3]hexane, a piperidine (B6355638) isostere, has been reported, highlighting the feasibility of producing these strained spirocycles in significant quantities for further investigation. enamine.net

Compound/AnalogueScaleKey Synthetic StepReference
Functionalized spiro[2.3]hexaneScalablePhotoinduced cycloaddition rsc.org
(1-Cyclopropyl)cyclopropylamine HCl900 mmolCurtius degradation nih.gov
Spiro[2.3]hexane-derived α-amino acidsup to 22.5 gBucherer-Bergs or Curtius rearrangement citedrive.com
4-Azaspiro[2.3]hexaneMultigramNot specified enamine.net

Synthesis of Functionalized and Substituted Spiro[2.3]hexan-1-amine Derivatives

Access to Structurally Diverse Analogues

The versatility of the spiro[2.3]hexane core allows for the synthesis of a wide array of structurally diverse analogues, which is crucial for applications in drug discovery and materials science. Different synthetic approaches provide access to various functionalized derivatives.

Enzymatic catalysis has enabled the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides. nih.gov Through a lipase-catalyzed resolution, both enantiomers of a key alcohol intermediate can be isolated and subsequently converted into the corresponding R- and S-adenine derivatives. nih.gov Moreover, enantioselective catalytic cascades provide access to highly strained and chiral spiro[2.3]hexanes, further expanding the structural diversity of this compound class. researchgate.net

Incorporation into Polycyclic and Complex Molecular Architectures

The rigid, three-dimensional structure of the spiro[2.3]hexane unit makes it an attractive building block for constructing more complex, polycyclic molecules. Methodologies have been developed to incorporate this motif into larger molecular frameworks, such as spirooxindoles.

Strategies for synthesizing functionalized spirooxindole polycycles often start from simple oxindole (B195798) derivatives. nii.ac.jp For instance, spirooxindole polycycles containing a spiro researchgate.netnih.govdecane ring system can be synthesized in a two-step process involving a formal (4+1) cycloaddition followed by a Michael-Henry cascade reaction. nii.ac.jp Similarly, the synthesis of 2ʹ,5-dioxo-5H-spiro[furan-2,3ʹ-indoline]-3-carboxylate derivatives has been achieved through a three-component reaction catalyzed by polyether sulfone sulfamic acid. nih.gov These methods demonstrate the utility of the spirocyclic core in creating complex, multi-ring systems that are of significant interest in medicinal chemistry. nii.ac.jp The use of spiro[2.3]hex-1-ene as a starting material for various polycyclic compounds has also been explored. researchgate.net

Reactivity Profile and Mechanistic Organic Chemistry

Reactions Involving the Amine Functional Group

The chemical reactivity of the amine group in Spiro[2.3]hexan-1-amine is centered around the nucleophilic lone pair of electrons on the nitrogen atom. As the compound is supplied as a hydrochloride salt, the amine is protonated to form an ammonium (B1175870) ion. For the amine to exhibit its characteristic nucleophilicity, it must be deprotonated, typically by treatment with a base, to liberate the free amine.


Table 1: Key Reactive Features of Spiro[2.3]hexan-1-amine

Feature Description Implication for Reactivity
Amine Group Primary amine (NH₂) attached to the cyclopropane (B1198618) ring. Acts as a potent nucleophile and a base.
Ammonium Salt The amine is protonated (NH₃⁺Cl⁻). Increased stability, water solubility; requires deprotonation for nucleophilic reactions.
Spirocyclic System Fused cyclopropane and cyclobutane (B1203170) rings. High ring strain energy, which can be a driving force for ring-opening reactions. nih.gov

Once converted to its free base form, Spiro[2.3]hexan-1-amine behaves as a typical primary amine nucleophile. The nitrogen atom can attack a wide range of electrophilic centers, leading to the formation of various derivatives. The inherent reactivity of aminocyclopropane units can be harnessed in synthetically useful ways. nih.gov For instance, it can participate in Michael additions and other conjugate additions to α,β-unsaturated carbonyl compounds. organic-chemistry.org Derivatization can also be achieved through reactions with alkyl halides (alkylation) or epoxides (ring-opening), leading to secondary and tertiary amines or amino alcohols, respectively.

The formation of amides and urethanes are hallmark reactions of primary amines. Spiro[2.3]hexan-1-amine readily reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base to form the corresponding N-spiro[2.3]hexan-1-yl amides. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.comyoutube.com

Similarly, reaction with isocyanates (R-N=C=O) or chloroformates yields urethanes (carbamates). The reaction with an isocyanate proceeds via the nucleophilic addition of the amine to the central carbon of the isocyanate group. Amine catalysts are known to significantly lower the activation energy for urethane (B1682113) formation. mdpi.commdpi.com

The hydrochloride salt itself is largely unreactive as a nucleophile because the nitrogen's lone pair is engaged in a bond with a proton. The primary transformation of the ammonium salt is its deprotonation by a base to generate the free amine. This acid-base equilibrium is fundamental to enabling the nucleophilic reactions described above. The stability of the salt makes it easier to handle and store compared to the potentially more volatile free base. cymitquimica.com

Chemical Transformations of the Spirocyclic System

The spiro[2.3]hexane framework is characterized by considerable ring strain due to the presence of three- and four-membered rings. This strain is a key thermodynamic driving force for reactions that involve the cleavage of one or more bonds within the cyclic system. nih.gov

The strained rings of the spiro[2.3]hexane system are susceptible to cleavage under various conditions. For aminocyclopropanes, ring-opening can be initiated through oxidative processes or by reaction with electrophiles. epfl.chepfl.ch For example, Lewis acid-mediated reactions can promote the opening of the cyclopropane ring, leading to the formation of a stabilized carbocation, which can then be trapped by a nucleophile or undergo rearrangement. nih.gov In donor-acceptor aminocyclopropanes, the ring can act as a 1,3-zwitterion equivalent, participating in annulation reactions. epfl.chnih.govacs.org Although Spiro[2.3]hexan-1-amine is not a typical donor-acceptor system, the amino group can direct or participate in such transformations under specific catalytic conditions. Rearrangements of the spirocyclic skeleton can lead to the formation of less strained cyclopentane (B165970) or cyclohexane (B81311) derivatives. nih.gov

Direct functionalization of the C-H bonds of the cyclopropane and cyclobutane rings without ring-opening presents a significant synthetic challenge but is an area of active research. researchgate.net Strategies such as radical-mediated reactions or transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups onto the carbocyclic framework. researchgate.netrsc.org Given the inherent strain, such reactions must be performed under carefully controlled conditions to avoid competing ring-opening pathways. The development of selective methods for the functionalization of spirocycles is of growing interest for creating structurally diverse molecules. rsc.orgmdpi.com

Strained Ring Reactivity

The reactivity of the spiro[2.3]hexane scaffold is profoundly influenced by the considerable ring strain inherent in its fused cyclopropane and cyclobutane rings. semanticscholar.org This strain arises from the deviation of bond angles from the ideal sp³-hybridized tetrahedral angle and constrained bond lengths. semanticscholar.org Computational studies on related small spiroalkanes reveal the structural distortions that quantify this strain. semanticscholar.orgresearchgate.net For instance, the bond angles around the spirocarbon are significantly different from typical values, and the attached cyclopropane bond lengths are shortened. semanticscholar.org

This stored potential energy provides a thermodynamic driving force for reactions that involve ring-opening or rearrangement to form more stable, less strained systems. nih.gov A predominant reaction pathway for heteroatom-substituted spiro[2.3]hexanes is a Lewis acid-mediated ring expansion to yield cyclopentanone (B42830) derivatives. nih.govrsc.org This transformation is driven by the release of the strain energy associated with both the cyclopropane and cyclobutane rings. nih.gov The presence of substituents that can stabilize a carbocation intermediate facilitates this rearrangement. nih.gov While nucleophilic additions are also possible, the ring-expansion pathway often predominates under acidic conditions. nih.gov

Table 1: Calculated Geometric Parameters Illustrating Ring Strain in the Spiro[2.3]hexane Scaffold. semanticscholar.org
ParameterValueSignificance
Spirocarbon Bond Angle (C-C-C in cyclobutane portion)~118.9° (in related larger spiroalkanes) to ~137.2° (in spiro[2.2]pentane)Significant deviation from the ideal 109.5° for sp³ carbon, indicating high angular strain.
Cyclopropane C-C Bond Length~1.483 Å to ~1.513 ÅShorter than a typical C-C single bond (~1.54 Å), characteristic of strained three-membered rings.
Carbon-Carbon Coupling Constant (J(C-1,C-3))15.5 HzThe value of the spin-spin coupling constant involving the spirocarbon is indicative of strong ring strain effects. semanticscholar.org

Detailed Mechanistic Investigations of Key Reactions

Understanding the precise pathways through which spiro[2.3]hexane derivatives react is crucial for their application in synthesis. Mechanistic studies, combining experimental observations with computational modeling, have shed light on the transition states and intermediates that govern these transformations.

Detailed mechanistic investigations into the key reactions of the spiro[2.3]hexane core, particularly the Lewis acid-promoted ring expansion, have elucidated the probable reaction pathways. For heteroatom-containing analogues like 1-oxaspiro[2.3]hexanes, the reaction is believed to initiate with the coordination of a Lewis acid to the heteroatom. nih.gov

This initial step activates the molecule, facilitating the cleavage of a carbon-carbon bond. The pathway proceeds through a stabilized carbocation intermediate, which then undergoes rearrangement to form the thermodynamically more stable five-membered ring system. nih.gov The transition state for this process involves the concerted breaking of a strained C-C bond and migration of an adjacent carbon. The significant release of ring strain provides the thermodynamic driving force for this rearrangement, leading to cyclopentanone products in excellent yields for many derivatives. rsc.org The regioselectivity of the ring expansion is influenced by the substitution pattern, as groups that stabilize the forming carbocation direct the rearrangement pathway. nih.gov

The amine functionality in spiro[2.3]hexan-1-amine introduces the possibility of reactivity through radical-mediated pathways, often initiated by a single electron transfer (SET) event. researchgate.net Tertiary and secondary amines are well-known to act as electron donors in the presence of a suitable electron acceptor, such as a photosensitizer or a strong Lewis acid, to form an amine radical cation. researchgate.netnih.gov

This SET process is the first step in a cascade of potential reactions. researchgate.net For instance, a common subsequent step is the cleavage of an alpha-C-H bond to generate an α-aminoalkyl radical. researchgate.net This highly reactive intermediate can then participate in various bond-forming reactions. nih.gov

Recent research has demonstrated the utility of SET mechanisms for the synthesis of complex spirocyclic systems. In one notable example, a lithium-amide induced single-electron transfer to a benzophenone (B1666685) was used to generate a nitrogen-centered radical and a ketyl radical anion. researchgate.net This radical pair then acts synergistically to enable the C-H functionalization of an iodooxetane, leading to the formation of a novel 1,5-dioxaspiro[2.3]hexane core. researchgate.net This highlights that radical-radical coupling initiated by SET is a viable and powerful strategy for constructing spiro[2.3]hexane frameworks. researchgate.net The generation of radical intermediates under mild conditions, such as visible-light photocatalysis, has become a prominent strategy for functionalizing alkenes with diazo compounds, which can also lead to spirocyclic products. researchgate.net

Table 2: Overview of Radical Generation and Reaction Types Relevant to Spirocyclic Systems.
Initiation MethodRadical IntermediateSubsequent Reaction TypeReference
Single Electron Transfer (SET) from AmineAmine radical cation, α-aminoalkyl radicalAddition to electron-deficient olefins researchgate.netnih.gov
Lithium-Amide Induced SETN-centered radical, Ketyl radical anionRadical-radical coupling, C-H functionalization researchgate.net
Visible-Light Photocatalysis (with diazo compounds)Carbon radicalHydroalkylation, Azidoalkylation researchgate.net
Thiol-Mediated InitiationSulfanyl radical, Carbon-centered radicalRadical addition-cyclization ijrpc.com

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)

Beyond simple confirmation of presence, advanced spectroscopic methods provide detailed insight into the connectivity, stereochemistry, and electronic environment of the atoms within Spiro[2.3]hexan-1-amine hydrochloride.

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. While a complete, published high-resolution spectrum is not widely available, the expected chemical shifts and coupling patterns can be predicted based on the structure. Two-dimensional NMR techniques are essential for confirming the spirocyclic core's connectivity.

¹H NMR: The proton spectrum would be complex, with distinct signals for the protons on the cyclopropane (B1198618) and cyclobutane (B1203170) rings. The methine proton at C1, adjacent to the ammonium (B1175870) group, would be shifted downfield. Protons on the cyclopropane ring would likely appear at higher field (upfield) compared to typical alkanes due to the ring's magnetic anisotropy.

¹³C NMR: The carbon spectrum would show six distinct signals. The spiro quaternary carbon (C3) would be a key identifier, along with the carbon bearing the amino group (C1).

2D NMR: Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. The definitive confirmation of the spiro-junction would come from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which would show correlations between protons and carbons two or three bonds away, for instance, from the protons on C2 and C4 to the spiro-carbon C3.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
C1~3.2 - 3.5 (methine)~50 - 55H1 -> C2, C3, C4
C2~1.8 - 2.2 (methylene)~25 - 30H2 -> C1, C3, C4
C3 (spiro)-~35 - 40-
C4~1.9 - 2.3 (methylene)~30 - 35H4 -> C2, C3, C5
C5~0.6 - 0.9 (methylene)~10 - 15H5 -> C3, C4

Advanced mass spectrometry (MS), particularly tandem MS (MS/MS), elucidates the molecular structure by analyzing how the molecule breaks apart. For Spiro[2.3]hexan-1-amine, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 98.096. uni.luuni.lu The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses, heavily influenced by the strained ring system. nih.govresearchgate.net

A plausible fragmentation pathway would begin with the cleavage of the C-N bond or the loss of ammonia (B1221849). Subsequent fragmentation would likely involve ring-opening reactions of the highly strained cyclopropane or cyclobutane moieties, leading to characteristic daughter ions. researchgate.net The analysis of these fragments allows for a reconstruction of the original structure. nih.govwvu.edu

Interactive Data Table: Predicted ESI-MS Fragmentation Pathway

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossDescription
98.1 ([M+H]⁺)81.1NH₃ (Ammonia)Loss of the amine group as ammonia, forming a spiro[2.3]hexyl cation.
98.1 ([M+H]⁺)70.1C₂H₄ (Ethene)Ring opening of the cyclobutane followed by retro-[2+2] cycloaddition.
81.167.1CH₂ (Methylene)Rearrangement and loss from the cyclopropane ring.
81.155.1C₂H₂ (Acetylene)Further fragmentation of the cyclic carbocation.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For this compound, the spectrum would be dominated by vibrations of the ammonium group and the strained carbocyclic rings. arxiv.orgresearchgate.net

N-H Vibrations: The ammonium group (-NH₃⁺) would produce strong, broad absorption bands in the IR spectrum between 2800-3100 cm⁻¹ due to N-H stretching vibrations. N-H bending vibrations would appear around 1500-1600 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the cyclopropane ring are typically found at a higher frequency (3000-3100 cm⁻¹) than those of the cyclobutane and other alkanes (2850-3000 cm⁻¹).

Ring Vibrations: The skeletal vibrations of the strained rings would appear in the fingerprint region of the spectrum (< 1500 cm⁻¹).

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
Ammonium (-NH₃⁺)N-H Stretch2800 - 3100 (broad)IR
Ammonium (-NH₃⁺)N-H Bend1500 - 1600IR
Cyclopropane C-HC-H Stretch3000 - 3100IR, Raman
Cyclobutane C-HC-H Stretch2850 - 3000IR, Raman
C-C SkeletalRing Puckering/Breathing< 1200IR, Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. Although a specific crystal structure for this compound is not available in public databases, a hypothetical analysis would yield crucial data on bond lengths, bond angles, and the solid-state conformation.

Such an analysis would be expected to confirm:

Bond Lengths: The C-C bonds within the cyclopropane ring would be shorter than those in the cyclobutane ring.

Bond Angles: The internal C-C-C angles of the cyclopropane ring would be constrained to approximately 60°, while those in the cyclobutane ring would be near 90°, both significant deviations from the ideal tetrahedral angle of 109.5°.

Conformation: The cyclobutane ring would not be planar but would adopt a puckered or "butterfly" conformation to minimize torsional strain. researchgate.net

Intermolecular Interactions: In the hydrochloride salt, strong N-H···Cl⁻ hydrogen bonds would be a dominant feature of the crystal packing.

Conformational Landscape and Dynamics of the Spiro[2.3]hexane System

The spiro[2.3]hexane framework is a highly strained and conformationally restricted system. Its properties are a direct consequence of the fusion of two small carbocycles.

The total ring strain in spiro[2.3]hexane is substantial, arising from the combined strain of its constituent rings. Cyclopropane possesses a high degree of angle strain (approx. 27.5 kcal/mol) due to its 60° bond angles. dalalinstitute.com Cyclobutane is also significantly strained (approx. 26.3 kcal/mol), adopting a puckered conformation to alleviate some of the torsional strain that would exist in a planar arrangement. saskoer.ca

This inherent strain and rigid geometry have important stereochemical consequences:

Fixed Substituent Orientation: The amine group at the C1 position is attached to a chiral center. Its spatial orientation relative to the two rings is essentially fixed, which can have significant implications for its interactions with other molecules.

Analysis of Conformational Flexibility and Rigidity

The unique architecture of the spiro[2.3]hexane system inherently limits the conformational freedom of the molecule. The cyclopropane ring is a rigid, planar structure, while the cyclobutane ring exists in a puckered conformation to alleviate some of the angle and torsional strain. This puckering is a dynamic process, but the spiro-fusion significantly influences the energy barriers between different puckered states.

Key Conformational Parameters of Spiro[2.3]hexane Derivatives:

ParameterDescriptionImplication for Spiro[2.3]hexan-1-amine
Cyclobutane PuckeringThe cyclobutane ring adopts a non-planar, puckered conformation to minimize strain.The amine substituent can occupy either a pseudo-axial or pseudo-equatorial position, leading to distinct conformers.
Inter-ring Dihedral AngleThe angle between the planes of the cyclopropane and cyclobutane rings.This angle is relatively fixed, contributing to the overall rigidity of the spirocyclic core.
Amine Group OrientationThe spatial position of the -NH3+ Cl- group relative to the spirocyclic framework.Influences the molecule's polarity, steric profile, and potential for intermolecular interactions.

This table is generated based on general principles of conformational analysis of spiro[2.3]hexane systems.

The inherent strain in the spiro[2.3]hexane system, a combination of angle strain in the small rings and torsional strain, is a defining characteristic. This strain energy influences the molecule's reactivity and its preferred conformations. Computational modeling, such as molecular mechanics and quantum chemical calculations, is an essential tool for elucidating the subtle conformational preferences and the energy barriers to interconversion between different puckered states of the cyclobutane ring. unipi.it

Chiral Resolution and Stereochemical Purity Assessment

The spiro carbon atom in Spiro[2.3]hexan-1-amine is a stereocenter, meaning the molecule exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for understanding their differential biological activities.

Chromatographic Methods for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. For chiral amines like Spiro[2.3]hexan-1-amine, several strategies can be employed:

Chiral Stationary Phases (CSPs): This is the most direct method, where the racemic mixture is passed through a column containing a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the resolution of a broad range of chiral compounds, including amines. mdpi.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Chiral Derivatizing Agents (CDAs): In this indirect approach, the enantiomeric amine is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

Typical Chiral HPLC Separation Parameters for Amines:

ParameterTypical Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase Normal Phase: Hexane/Isopropanol mixtures with additives like diethylamine. researchgate.net
Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.
Detector UV or Mass Spectrometry (LC-MS)

This table provides a general overview of typical conditions and is not specific to this compound.

Spectroscopic Techniques for Enantiomeric Excess Determination

Once the enantiomers are separated or even in a mixture, spectroscopic methods can be used to determine the enantiomeric excess (ee), which is a measure of the purity of a chiral sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent, is a primary tool for determining enantiomeric excess. nih.gov The CSA forms rapidly exchanging, transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a difference in the chemical shifts for corresponding protons or other nuclei in the two enantiomers, allowing for their distinct signals to be observed and integrated. unipi.itnih.gov

Commonly used chiral solvating agents for amines include derivatives of BINOL (1,1'-bi-2-naphthol). nih.gov The degree of separation of the NMR signals depends on several factors, including the choice of CSA, the solvent, and the temperature.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers have mirror-image CD spectra. This technique can be a rapid and sensitive method for determining the enantiomeric excess of chiral amines. nih.gov By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined. The formation of diastereomeric complexes with a chiral auxiliary can often enhance the CD signal, making the measurement more accurate.

Summary of Techniques for Stereochemical Purity Assessment:

TechniquePrincipleApplication to Spiro[2.3]hexan-1-amine
Chiral HPLC Differential interaction with a chiral stationary phase.Separation of the (R)- and (S)-enantiomers.
NMR with CSAs Formation of transient diastereomeric complexes leading to distinct NMR signals.Quantification of the enantiomeric excess in a sample.
Circular Dichroism Differential absorption of circularly polarized light by enantiomers.Determination of enantiomeric excess and absolute configuration.

This table summarizes the general applicability of these techniques.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular geometry and electronic properties of Spiro[2.3]hexan-1-amine hydrochloride. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For the spiro[2.3]hexane core, theoretical studies on analogous systems suggest that the cyclobutane (B1203170) ring is not perfectly planar, adopting a slightly puckered conformation to alleviate ring strain. beilstein-journals.org The cyclopropane (B1198618) ring, by its nature, is planar.

The geometry of the amine group and its orientation relative to the spirocyclic core are also of key interest. In the hydrochloride salt, the amine is protonated (-NH3+), forming ionic interactions with the chloride ion. DFT calculations can model these interactions and determine the most stable geometric arrangement.

Electronic structure analysis, including the determination of frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity. nih.gov The HOMO-LUMO gap is a crucial parameter, indicating the chemical stability and reactivity of the molecule. A larger gap suggests higher stability and lower reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for nucleophilic or electrophilic attack. nih.gov

Table 1: Predicted Geometrical Parameters of Spiro[2.3]hexan-1-amine cation from DFT Calculations (Note: This data is representative and based on typical values from computational studies of similar molecules.)

ParameterPredicted Value
C-C (cyclopropane)~1.51 Å
C-C (cyclobutane)~1.55 Å
C-N bond length~1.50 Å
C-spiro-C angle~88°
H-N-H angle~109.5°

Computational Prediction of Molecular Properties

A variety of molecular properties for this compound can be predicted using computational methods. These properties are vital for understanding its behavior in different environments and for predicting its suitability for various applications, including as a potential pharmaceutical scaffold. researchgate.net Quantitative Structure-Property Relationship (QSPR) models, often built upon quantum chemical descriptors, are commonly used for these predictions. researchgate.net

Key predicted properties include the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and the acid dissociation constant (pKa) of the protonated amine. researchgate.net These are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Other important descriptors include polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors, which are all part of Lipinski's "rule of five" for oral bioavailability. mdpi.com

Table 2: Predicted Molecular Properties of Spiro[2.3]hexan-1-amine (Note: This data is illustrative and generated from computational models for similar structures.)

PropertyPredicted Value
Molecular Weight97.16 g/mol (free base)
cLogP~1.5
pKa~9.5
Polar Surface Area (PSA)~26 Ų
Hydrogen Bond Donors2 (free base)
Hydrogen Bond Acceptors1 (free base)

Theoretical Investigations of Reaction Mechanisms and Energetics

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. nih.gov For Spiro[2.3]hexan-1-amine, computational studies can map out the potential energy surfaces for various reactions, such as N-acylation, N-alkylation, or reactions involving the spirocyclic core. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. chemrxiv.org

For instance, the reaction of the amine group with an electrophile can be modeled to understand its nucleophilicity. The strained cyclopropane and cyclobutane rings could also potentially undergo ring-opening reactions under certain conditions, and computational studies can predict the feasibility and pathways of such transformations. researchgate.net These theoretical investigations are invaluable for designing synthetic routes and for understanding the stability and potential degradation pathways of the molecule. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

While the spiro[2.3]hexane core is relatively rigid, the molecule still possesses conformational flexibility, particularly concerning the orientation of the amine group and the puckering of the cyclobutane ring. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound in different environments, such as in aqueous solution. nih.govnih.gov

MD simulations track the movements of atoms over time, governed by a force field that describes the interatomic interactions. wvu.edu By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. enamine.net The conformational restriction imposed by the spirocyclic scaffold is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a receptor. enamine.net

In Silico Design of Novel Spirocyclic Analogues

The spiro[2.3]hexane scaffold serves as an excellent starting point for the in silico design of novel analogues with tailored properties. researchgate.net By computationally modifying the core structure—for example, by introducing substituents on the rings or by replacing carbon atoms with heteroatoms—it is possible to explore a vast chemical space and identify new molecules with potentially enhanced activity or improved physicochemical properties. nih.gov

Structure-based drug design approaches can be employed if a biological target is known. In this case, analogues of Spiro[2.3]hexan-1-amine can be docked into the active site of a protein, and their binding affinities can be estimated using scoring functions. researchgate.net This allows for the rational design of new compounds with a higher probability of being active. Even without a known target, ligand-based design can be used to create analogues with specific desired properties, such as increased lipophilicity or a different hydrogen bonding profile. The inherent three-dimensionality of spirocycles is a significant advantage in designing molecules that can explore novel regions of chemical space. enamine.netenamine.net

Applications in Chemical Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in the field of asymmetric synthesis, serving as resolving agents, chiral bases, or integral parts of drug candidates. enamine.net The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development and use of novel chiral building blocks. enamine.netnih.gov Spiro[2.3]hexan-1-amine possesses a rigid, three-dimensional structure due to its spirocyclic core. The amine group attached to the cyclopropane (B1198618) ring introduces a chiral center, making the molecule a valuable precursor for the synthesis of single-enantiomer drugs and other complex chiral molecules.

The inherent strain and conformational rigidity of the spiro[2.3]hexane scaffold can impart a high degree of stereocontrol in chemical reactions. When used as a starting material or an intermediate, its well-defined spatial arrangement can influence the stereochemical outcome of subsequent transformations, making it a powerful tool for constructing molecules with specific three-dimensional architectures. researchgate.net The synthesis of optically pure building blocks is a critical aspect of modern drug discovery, as the chirality of a molecule is often directly linked to its biological activity and therapeutic efficacy. enamine.net

Table 1: Key Characteristics of Spiro[2.3]hexan-1-amine hydrochloride as a Chiral Building Block

Feature Description Reference
Chirality Possesses a chiral center at the carbon atom bearing the amine group.
Structural Rigidity The spirocyclic system provides a conformationally constrained scaffold. researchgate.net
3D-Scaffold Offers a distinct three-dimensional shape, which is increasingly sought after in drug design. researchgate.net

| Reactive Handle | The primary amine group allows for a wide range of chemical modifications. | cymitquimica.com |

Role as a Key Intermediate for the Synthesis of Complex Organic Molecules

The spiro[2.3]hexane framework is a versatile intermediate in the synthesis of complex organic molecules, including natural products. nih.gov While many reported syntheses utilize related derivatives like 1-oxaspiro[2.3]hexanes to construct cyclopentanone-containing structures or natural products such as herbertene (B1248546) and marasmic acid, the amine-containing analogue provides a direct route to nitrogen-containing targets. nih.gov

The primary amine of this compound serves as a nucleophile or can be readily converted into other functional groups. This functional handle allows for its incorporation into larger, more elaborate molecular structures through reactions such as amidation, alkylation, and reductive amination. The unique stereochemical properties of the spiro[2.3]hexane core can be leveraged to build complex, polycyclic systems with high degrees of stereochemical precision. cymitquimica.com Its role as an intermediate is particularly valuable in medicinal chemistry, where the introduction of small, rigid, sp³-rich scaffolds is a key strategy for developing novel therapeutic agents. rsc.orgnih.gov

Applications in Polymer Science and Advanced Materials Development

While specific applications of this compound in polymer science are not extensively documented, the structural motifs it possesses are of significant interest for the development of advanced materials. The incorporation of rigid, three-dimensional spirocyclic units into polymer backbones is a known strategy for modifying the physical and thermal properties of materials. Such monomers can disrupt chain packing, increase the glass transition temperature (Tg), and enhance thermal stability.

The diamine derivatives of the spiro[2.3]hexane scaffold, for example, could potentially be used as monomers in the synthesis of novel polyamides or polyimides. The inherent kink and rigidity of the spiro[2.3]hexane unit would introduce specific conformational constraints along the polymer chain, leading to materials with unique properties, such as high thermal resistance, altered solubility, and specific optical characteristics. The development of new monomers based on complex scaffolds like spiro[2.3]hexane is an active area of research aimed at creating next-generation polymers for specialized applications. spirochem.com

Design Principle for Novel Chemical Scaffolds and Structural Isosteres

In modern drug discovery, there is a significant emphasis on moving away from flat, aromatic-rich molecules towards more three-dimensional, sp³-rich scaffolds. researchgate.net Spirocyclic structures, such as spiro[2.3]hexane, are ideal for this purpose as they introduce significant three-dimensionality and structural novelty. researchgate.netresearchgate.net The rigid nature of the spiro[2.3]hexane core allows for the precise positioning of functional groups in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. rsc.org

The spiro[2.3]hexane motif also serves as a "non-classical bioisostere" for other common cyclic structures found in bioactive molecules. rsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. nih.govresearchgate.net For instance, the 4-azaspiro[2.3]hexane unit has been proposed as a potential bioisostere for piperidine (B6355638), a common ring in many drugs. rsc.org Replacing a common scaffold with a novel spirocyclic isostere can lead to compounds with improved physicochemical properties, such as enhanced metabolic stability or better lipophilicity, while also opening up new, unexploited chemical space for intellectual property. rsc.orgspirochem.com

Table 2: Comparison of Spiro[2.3]hexane Scaffold with Common Ring Systems

Scaffold Key Features Potential Advantages as Bioisostere Reference
Benzene Aromatic, flat, electron-rich Increased sp³ character, improved solubility, novel exit vectors enamine.net
Cyclohexane (B81311) Flexible, non-planar Increased rigidity, defined substituent geometry rsc.org
Piperidine Saturated heterocycle, basic nitrogen Novel 3D shape, potential for improved metabolic stability, new IP rsc.org

| Spiro[2.3]hexane | Highly rigid, strained, 3D | Provides unique spatial arrangement of substituents, conformationally locked | researchgate.net |

Conclusion and Future Research Directions

Summary of Current Contributions to Spiro[2.3]hexane Chemistry

The chemistry of spiro[2.3]hexanes has been marked by significant advancements in synthetic methodologies, leading to a deeper understanding of their properties and a broader range of applications. A primary contribution has been the development of novel synthetic routes that provide access to functionalized spiro[2.3]hexane cores. These methods include catalytic annulation, photoinduced synthesis, and stereoselective cyclopropanation reactions. researchgate.netbeilstein-journals.orgrsc.org Such advancements have made these once-elusive scaffolds more accessible for research and development.

A major focus of spiro[2.3]hexane chemistry has been its application in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the spiro[2.3]hexane framework have been exploited to improve the pharmacological profiles of bioactive molecules. nih.govdndi.org Researchers have successfully utilized this scaffold to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govrsc.org The role of spiro[2.3]hexane derivatives as non-classical bioisosteres for more common cyclic systems, such as piperidines, is another significant contribution, offering a strategy to navigate crowded intellectual property spaces and improve drug-like properties. rsc.orgresearchgate.net

Key Contribution Area Description Impact
Synthetic Methodologies Development of diverse and efficient synthetic routes, including catalytic and photochemical methods. researchgate.netrsc.orgIncreased accessibility of functionalized spiro[2.3]hexane building blocks.
Medicinal Chemistry Utilization as a scaffold to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govdndi.orgIntroduction of novel chemical entities with improved therapeutic potential.
Bioisosterism Application as a three-dimensional, rigid replacement for common saturated heterocycles. rsc.orgExpansion of chemical space for drug design and optimization.
Conformational Analysis Study of the unique spatial arrangement of substituents, leading to a better understanding of structure-activity relationships.More precise design of molecules with specific biological activities.

Emerging Trends and Challenges in Spiro[2.3]hexan-1-amine Research

Research centered on spiro[2.3]hexan-1-amine and its derivatives is witnessing several emerging trends, primarily driven by the increasing demand for novel chemical entities in drug discovery and materials science. One prominent trend is the focus on asymmetric synthesis to produce enantiomerically pure spiro[2.3]hexan-1-amine, which is crucial for understanding its interaction with chiral biological systems.

Emerging Trend Description Associated Challenge
Asymmetric Synthesis Development of stereoselective methods to access single enantiomers of spiro[2.3]hexan-1-amine and its derivatives. beilstein-journals.orgAchieving high enantioselectivity and scalability of the synthetic routes.
Scaffold Decoration Diversification of the spiro[2.3]hexane core with various functional groups to create libraries of compounds for screening.Controlling regioselectivity and overcoming the steric hindrance of the compact scaffold.
Computational Studies Increasing use of computational chemistry to predict the properties and reactivity of spiro[2.3]hexane derivatives. nih.govAccuracy of computational models for highly strained systems and correlation with experimental results.
Green Chemistry Approaches Development of more environmentally benign synthetic methods, such as visible-light-mediated reactions. researchgate.netrsc.orgMaintaining high efficiency and selectivity under green conditions.

Untapped Research Avenues and Potential Innovations

The unique structural and electronic properties of spiro[2.3]hexan-1-amine hydrochloride open up several untapped research avenues with the potential for significant innovation. While its application in medicinal chemistry is growing, its potential in other fields, such as materials science and catalysis, is largely unexplored.

One promising area is the use of spiro[2.3]hexan-1-amine as a building block for novel polymers and functional materials. The rigid and compact nature of the spiro[2.3]hexane unit could impart unique thermal and mechanical properties to polymeric materials. Additionally, chiral derivatives of spiro[2.3]hexan-1-amine could be investigated as ligands for asymmetric catalysis, where the defined spatial orientation of the amine group could induce high stereoselectivity in metal-catalyzed reactions.

Further innovations could arise from the exploration of the reactivity of the strained rings. Ring-opening reactions of the cyclopropane (B1198618) or cyclobutane (B1203170) moieties could provide access to a variety of novel and complex molecular architectures that are not easily accessible through other synthetic routes. The development of new catalytic systems that can selectively activate and functionalize the C-H bonds of the spiro[2.3]hexane skeleton would also represent a major breakthrough, enabling more efficient and direct routes to a wider range of derivatives.

Untapped Avenue Potential Innovation Scientific Rationale
Materials Science Design of novel polymers and liquid crystals incorporating the spiro[2.3]hexane motif.The rigid, three-dimensional structure could lead to materials with enhanced thermal stability and unique optical properties.
Asymmetric Catalysis Development of chiral ligands based on spiro[2.3]hexan-1-amine for stereoselective transformations.The conformationally restricted backbone can create a well-defined chiral environment around a metal center.
Ring-Opening Chemistry Exploration of selective ring-opening reactions to generate novel carbocyclic and heterocyclic scaffolds.The inherent ring strain can be harnessed as a driving force for the formation of complex molecular frameworks.
C-H Functionalization Development of catalytic methods for the direct and selective functionalization of the spiro[2.3]hexane core.Would provide more atom-economical and efficient pathways to a diverse range of derivatives, bypassing the need for pre-functionalized starting materials.

Q & A

Basic: What are the key synthetic routes for Spiro[2.3]hexan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions , including cyclization to form the spirocyclic core followed by amination and salt formation. For example, cyclization of precursors like alkenes under visible-light irradiation (additive-free) can generate the spiro structure . Subsequent amination may use reductive amination or nucleophilic substitution. Hydrochloride salt formation is achieved via acid-base reaction with HCl. Reaction conditions (temperature, solvent, and catalysts) must be optimized to avoid side products .

Basic: What analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : Confirms spirocyclic connectivity and amine proton environments. For example, 1^1H NMR can resolve diastereotopic protons in the spiro ring .
  • Mass Spectrometry : Collision cross-section (CCS) values (e.g., 126.9 Ų for [M+H]+^+) predicted via computational tools like ion mobility spectrometry aid in distinguishing structural isomers .
  • IR Spectroscopy : Identifies amine N–H stretches (~3300 cm1^{-1}) and C–N vibrations (~1200 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Contradictions may arise from impurities, stereochemical variations, or instrument calibration. Strategies include:

  • Cross-validation : Compare experimental CCS values (e.g., [M+H]+^+ CCS: 126.9 Ų) with computational predictions (e.g., DFT or machine learning models) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons in the spiro system .
  • High-resolution MS : Differentiates isobaric compounds (e.g., distinguishing fluorinated analogs via exact mass) .

Advanced: What computational methods predict physicochemical properties of spiro compounds?

  • Collision Cross-Section (CCS) Prediction : Tools like MOBCAL or IM-MS simulations validate spiro ring compactness and stereochemistry .
  • DFT Calculations : Optimize 3D geometry and predict dipole moments, aiding in solubility and reactivity studies .
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes) by modeling the amine group’s binding affinity .

Advanced: How do fluorinated derivatives (e.g., 2,2-difluoro analogs) compare in reactivity and applications?

Fluorination alters electronic and steric properties:

  • Enhanced Metabolic Stability : Difluoro groups reduce oxidative metabolism, making analogs like 2,2-difluorothis compound candidates for CNS drug discovery .
  • Synthetic Challenges : Fluorine’s electronegativity requires modified reaction conditions (e.g., anhydrous HF or fluorinating agents) to avoid ring-opening side reactions .

Advanced: What green chemistry approaches improve spiro compound synthesis?

  • Photochemical Methods : Visible-light-induced cyclization of alkenes avoids toxic reagents (e.g., transition-metal catalysts) and enables scalable, solvent-free synthesis .
  • Microwave-Assisted Reactions : Reduce reaction times (e.g., cyclization from hours to minutes) while maintaining yield .

Advanced: What mechanisms underlie the biological activity of spirocyclic amines?

  • Receptor Binding : The spiro structure’s rigidity allows precise fitting into enzyme active sites (e.g., monoamine oxidases) via hydrophobic and hydrogen-bonding interactions .
  • Chirality Effects : Enantiomers may exhibit divergent bioactivity; chiral chromatography (HPLC with cellulose columns) is critical for isolating active forms .

Basic: What purification methods ensure high-purity spiro compounds?

  • Column Chromatography : Silica gel or Al2_2O3_3 columns separate spirocyclic products from linear byproducts using gradients of ethyl acetate/hexane .
  • Recrystallization : Ethanol/n-hexane mixtures yield crystalline hydrochloride salts with >98% purity .
  • TLC Monitoring : Rf_f values (e.g., 0.5 in chloroform) track reaction progress and confirm product homogeneity .

Advanced: How does the spiro structure influence stability and storage conditions?

  • Hygroscopicity : The hydrochloride salt form improves stability but requires storage under inert atmospheres (argon) at room temperature to prevent hydrolysis .
  • Thermal Stability : DSC analysis shows decomposition >200°C, enabling safe handling in solid-phase synthesis .

Advanced: What strategies optimize spiro compounds as building blocks in drug discovery?

  • Derivatization : Functionalize the amine group via acylation or sulfonylation to enhance bioavailability .
  • Structure-Activity Relationship (SAR) : Systematic substitution at the spiro carbon (e.g., methyl, methoxy) correlates with target affinity and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.